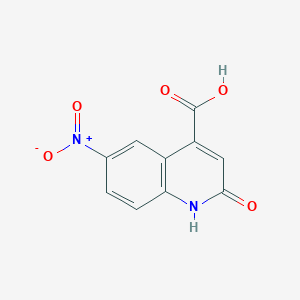

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-nitro-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-4-7(10(14)15)6-3-5(12(16)17)1-2-8(6)11-9/h1-4H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUYSGICYXXUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290487 | |

| Record name | 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55764-56-2 | |

| Record name | NSC68969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable nitro compounds under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Análisis De Reacciones Químicas

Types of Reactions

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The keto group can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Recent studies have highlighted the efficacy of 6-Nitro-2-oxo-1,2-dihydroquinoline derivatives as inhibitors of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them prime targets for antibiotic development.

Case Study: DNA Gyrase Inhibition

A notable study demonstrated that derivatives of 6-nitro-2-oxo-1,2-dihydroquinoline exhibited potent activity against Escherichia coli DNA gyrase, with one derivative (8-(methylamino)-2-oxo-1,2-dihydroquinoline) showing an IC50 value of 0.0017 μM . This indicates a strong potential for these compounds in combating antibiotic-resistant bacterial strains.

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including human hepatocellular carcinoma (HepG2) cells. For instance, one derivative exhibited an 8.4% inhibition at a concentration of 50 μM .

Synthesis and Structural Modifications

The synthesis of 6-Nitro-2-oxo-1,2-dihydroquinoline derivatives typically involves multi-step reactions that can be optimized to enhance their biological activity. Various methods include:

- Reactions with protected amines to yield substituted derivatives.

- Use of solvents such as acetonitrile or dimethylformamide under controlled temperatures to facilitate reactions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the quinoline ring can significantly influence their antibacterial and anticancer activities.

| Modification | Effect on Activity |

|---|---|

| Nitro group at position 6 | Increases antibacterial potency |

| Carboxylic acid group | Essential for enzyme inhibition |

| Alkyl substitutions | Can enhance lipophilicity and cellular uptake |

Mecanismo De Acción

The mechanism of action of 6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in certain types of cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and related compounds:

Key Comparative Insights:

Electronic Effects: The nitro group at C6 in the title compound introduces strong electron-withdrawing effects, reducing electron density on the quinoline ring. This contrasts with chloro (electron-withdrawing but less polar) and methyl (electron-donating) substituents, altering reactivity in coupling reactions and metal coordination .

Biological Activity :

- Antibacterial Efficacy : The 6-nitro derivative shows enhanced activity against Gram-negative bacteria (e.g., Acinetobacter baumannii) compared to the parent compound, likely due to improved target (DNA gyrase) binding via nitro-group interactions . However, the 6-chloro analog exhibits higher potency (MIC = 77.5 µg/mL), suggesting halogen size and electronegativity play critical roles .

- Antioxidant Capacity : The parent compound and 4-hydroxy analog demonstrate DPPH radical scavenging, but the nitro derivative’s activity is unreported, possibly due to competing redox pathways .

Physicochemical Properties :

- The nitro group increases topological polar surface area (TPSA) to ~100 Ų, reducing membrane permeability compared to methyl or chloro analogs. This may limit bioavailability but enhance solubility in polar solvents .

- Biodegradability : Unlike 8-hydroxy derivatives, which undergo microbial ring cleavage, the nitro group likely confers resistance to degradation, increasing environmental persistence .

Synthetic Accessibility :

- The title compound is synthesized via alkylation or coupling reactions, similar to 6-chloro derivatives, but requires controlled nitration conditions to avoid over-oxidation . In contrast, hydroxy-substituted analogs are often derived from natural sources (e.g., plant extracts) .

Actividad Biológica

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a quinoline core structure with significant functional groups, including a nitro group at the 6-position, a keto group at the 2-position, and a carboxylic acid group at the 4-position. Its unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with cholinesterases, enzymes that hydrolyze acetylcholine (ACh) into choline and acetic acid. This interaction can influence neurotransmission by affecting ACh levels in synaptic clefts, thereby modulating postsynaptic neuron activity.

Biochemical Pathways :

- Cholinesterase Inhibition : The compound has been shown to inhibit cholinesterases, leading to increased ACh availability and enhanced cholinergic signaling.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. In vitro assays demonstrated its efficacy against various bacterial strains. The compound's structure suggests that the nitro group may play a critical role in its antibacterial activity by participating in redox reactions that damage bacterial cell membranes .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer effects. For instance, modifications to the quinoline core have resulted in compounds that show significant cytotoxicity against cancer cell lines. These effects are hypothesized to arise from the ability of these compounds to induce apoptosis or inhibit cell proliferation through various molecular pathways .

Case Studies

Chemical Reactions and Stability

This compound is stable under standard laboratory conditions and soluble in polar solvents like water and dimethylformamide. It undergoes various reactions such as oxidation and substitution, which can modify its biological activity:

- Oxidation : The nitro group can be reduced to an amino group.

- Substitution : The nitro group can be replaced by other functional groups via nucleophilic substitution.

These reactions allow for the synthesis of derivatives with potentially enhanced biological properties .

Q & A

Q. How do solvent effects influence the compound’s fluorescence properties?

- Methodological Answer : Solvatochromism studies in ethanol, DMSO, and water show λₑₘ at 430 nm (quantum yield Φ = 0.22 in ethanol). Polar solvents stabilize the excited state, enhancing Stokes shift (Δλ = 80 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.